molecular formula C5H2BrF2NO2S B13541080 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroaceticacid

2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroaceticacid

Cat. No.: B13541080
M. Wt: 258.04 g/mol
InChI Key: LVFCOXFPXLQQNQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by the presence of a bromo-substituted thiazole ring and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromoacetyl compound and thiourea under acidic conditions.

    Introduction of the Difluoroacetic Acid Group: The difluoroacetic acid moiety is introduced via a nucleophilic substitution reaction, where a difluoroacetyl chloride reacts with the thiazole intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the thiazole ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the thiazole ring.

    Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification and Amidation: Alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Major Products Formed

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Esterification and Amidation: Esters or amides of 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

    Biochemical Probes: Used as a probe to study biochemical pathways involving thiazole derivatives.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science:

Mechanism of Action

The mechanism by which 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The difluoroacetic acid moiety can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
  • 2-(2-Iodo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
  • 2-(2-Bromo-1,3-thiazol-4-yl)acetic acid

Uniqueness

2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both a bromo-substituted thiazole ring and a difluoroacetic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds, which may lack the difluoroacetic acid moiety or have different halogen substitutions.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H2BrF2NO2S

Molecular Weight

258.04 g/mol

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C5H2BrF2NO2S/c6-4-9-2(1-12-4)5(7,8)3(10)11/h1H,(H,10,11)

InChI Key

LVFCOXFPXLQQNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Br)C(C(=O)O)(F)F

Origin of Product

United States

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